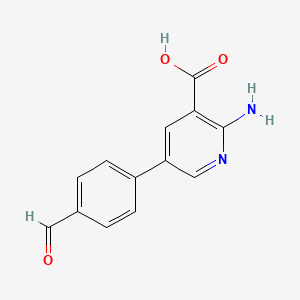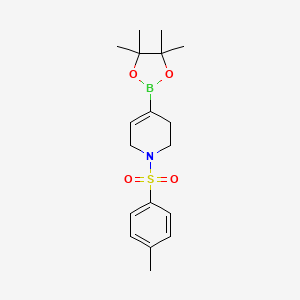![molecular formula C51H38N2 B596099 N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine CAS No. 1242056-42-3](/img/structure/B596099.png)
N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine
Descripción general
Descripción
“N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine”, also known as BCFN, is an electron-rich material . It has the HOMO energy level of 5.3 eV, the LUMO energy level of 2.2 eV, and a high hole mobility of 5.43 × 10^-5 cm^2 V^-1 s^-1 .
Molecular Structure Analysis
BCFN has a complex molecular structure with a molecular formula of C51H38N2 . It consists of multiple aromatic rings, including biphenyl, carbazole, and fluorene units .Physical And Chemical Properties Analysis
BCFN is a solid material with a molecular weight of 678.9 g/mol . It is a morphologically stable material with a glass transition temperature (Tg) of 125 °C and a decomposition temperature (Td) of 375 °C . It has a large band gap (Eg = 3.1 eV) making it a very good charge transporting layer material .Aplicaciones Científicas De Investigación
Application in OLEDs : This compound has been used as an electron-blocking material in OLEDs. Its incorporation has shown to improve the optical properties, electrochemical and thermal stability, and device lifetime of OLEDs (Hu et al., 2020).
Hole Transporting Material : It has been used as a hole transporting material in yellow phosphorescent OLEDs, demonstrating high current and external quantum efficiencies (Braveenth et al., 2021).
Synthesis and Characterization : The compound's synthesis and full characterization have been reported, with focus on its photophysical and thermal properties. These properties indicate its efficiency as a hole transport material in green OLEDs (Wu et al., 2017).
High Thermal Stability for PhOLEDs : Novel compounds incorporating elements of this chemical structure have been synthesized, showing extremely excellent thermal properties and high triplet energy, making them suitable as host materials in green phosphorescent OLEDs (PhOLEDs) (Guichen et al., 2021).
Efficient Phosphorescent OLEDs : The compound has been used in the synthesis of N-fluorenyl carbazole materials, leading to highly efficient phosphorescent OLEDs (Shin et al., 2011).
Application in Blue Polymer LEDs : When blended with a hole transport polymer, this compound has shown to significantly enhance the performance of blue polymer light-emitting diodes (Liang et al., 2017).
Direcciones Futuras
BCFN has potential applications in various areas of organic electronics due to its π-conjugated structure and electron-donating/accepting groups . It can be used in R&D studies such as organic field-effect transistors (OFETs), molecular electronics, sensors, organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) .
Propiedades
IUPAC Name |
9,9-dimethyl-N-[4-(9-phenylcarbazol-3-yl)phenyl]-N-(4-phenylphenyl)fluoren-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H38N2/c1-51(2)47-19-11-9-17-43(47)44-31-30-42(34-48(44)51)52(40-26-21-36(22-27-40)35-13-5-3-6-14-35)41-28-23-37(24-29-41)38-25-32-50-46(33-38)45-18-10-12-20-49(45)53(50)39-15-7-4-8-16-39/h3-34H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWBRYKOJMOBHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC8=C(C=C7)N(C9=CC=CC=C98)C1=CC=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H38N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine | |
CAS RN |
1242056-42-3 | |
| Record name | N-([1,1'-biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



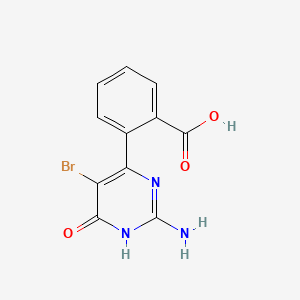
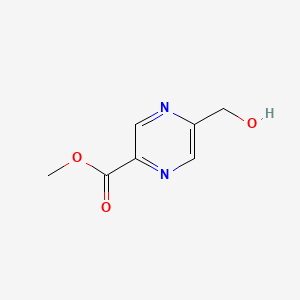
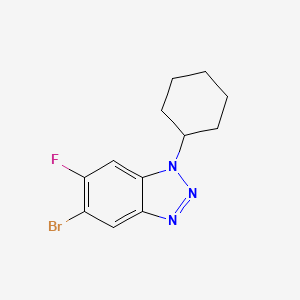
![Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B596022.png)
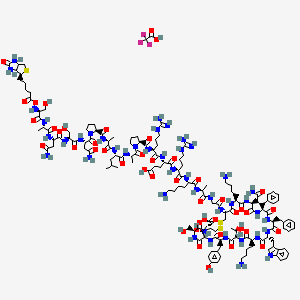
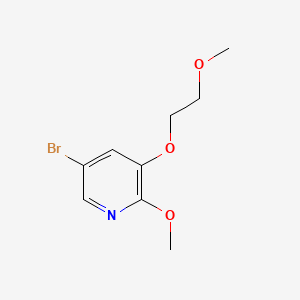
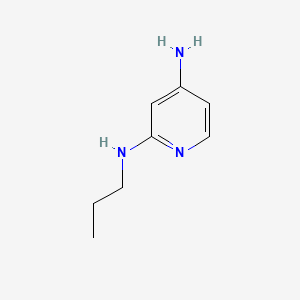
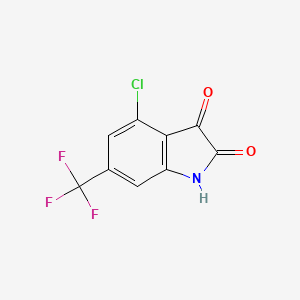
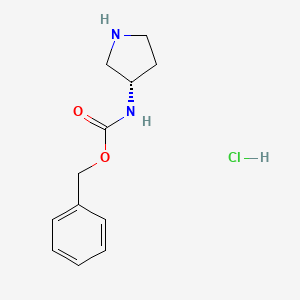
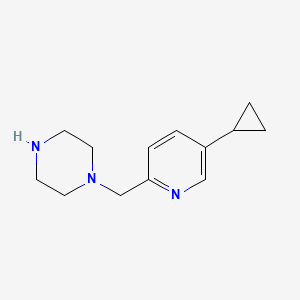
![Thiourea, N-(9R)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B596036.png)
